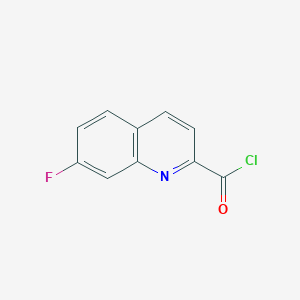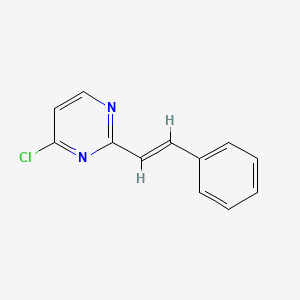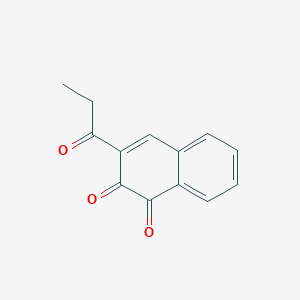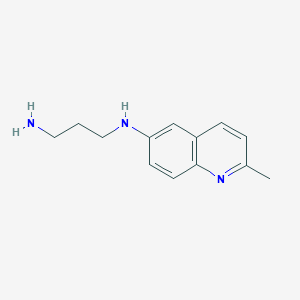
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propane-1,3-diamine moiety attached at the 6-position of the quinoline ring. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution at the 2-Position:
Attachment of the Propane-1,3-Diamine Moiety: The final step involves the nucleophilic substitution reaction where the 6-position of the quinoline ring is substituted with propane-1,3-diamine. This can be achieved using a suitable leaving group and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amine groups.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit phosphopantetheinyl transferase, an enzyme involved in the post-translational modification of proteins.
Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating the levels of inflammatory mediators such as interleukin 1-beta and nuclear factor kappa-B, thereby reducing inflammation in tissues.
Comparaison Avec Des Composés Similaires
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can be compared with other similar compounds to highlight its uniqueness:
N1-(2-Methylquinolin-4-yl)propane-1,3-diamine: Similar structure but with the propane-1,3-diamine moiety attached at the 4-position of the quinoline ring.
N1-(5-Methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine:
N′-(pyridin-2-yl)propane-1,3-diamine: A related compound with a pyridine ring instead of a quinoline ring, used in catalysis and other applications.
Propriétés
Numéro CAS |
802302-31-4 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N'-(2-methylquinolin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-11-9-12(15-8-2-7-14)5-6-13(11)16-10/h3-6,9,15H,2,7-8,14H2,1H3 |
Clé InChI |
WNLOIRKWPKOWGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


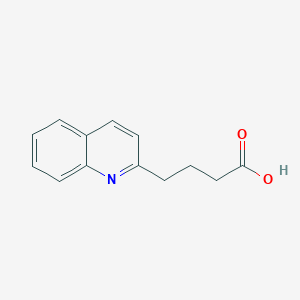
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)
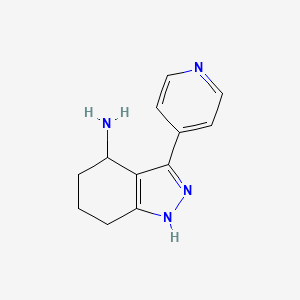

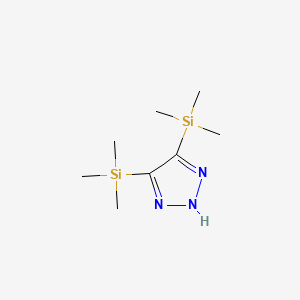

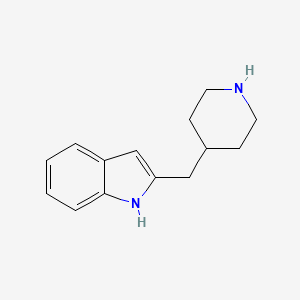
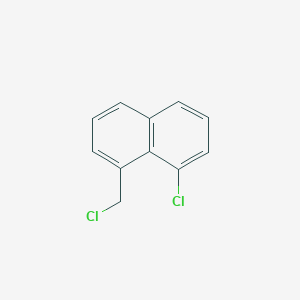
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
